molecular formula C15H16ClNO3 B055867 1-(6-Chloro-2-(4-morpholinyl)-2H-benzopyran-3-yl)ethanone CAS No. 122438-02-2

1-(6-Chloro-2-(4-morpholinyl)-2H-benzopyran-3-yl)ethanone

Cat. No.: B055867
CAS No.: 122438-02-2
M. Wt: 293.74 g/mol
InChI Key: GBRJDRVCPKCMBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Chloro-2-(4-morpholinyl)-2H-benzopyran-3-yl)ethanone, also known as LY294002, is a potent inhibitor of phosphatidylinositol 3-kinase (PI3K) that has been widely used in scientific research. This compound has been shown to have significant effects on various biological processes, including cell proliferation, differentiation, and survival.

Mechanism of Action

1-(6-Chloro-2-(4-morpholinyl)-2H-benzopyran-3-yl)ethanone inhibits the activation of PI3K by binding to the ATP-binding site of the enzyme. This leads to the inhibition of downstream signaling pathways, such as the Akt/mTOR pathway, which are involved in cell survival, proliferation, and differentiation. This compound has been shown to induce cell cycle arrest and apoptosis in various cell types by inhibiting the activation of PI3K.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on various biological processes, including cell proliferation, differentiation, and survival. This compound has been shown to induce cell cycle arrest and apoptosis in various cell types, including cancer cells. Additionally, this compound has been shown to inhibit the growth and metastasis of cancer cells in animal models. This compound has also been shown to have neuroprotective effects in various models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

1-(6-Chloro-2-(4-morpholinyl)-2H-benzopyran-3-yl)ethanone has several advantages as a research tool, including its potency and specificity for PI3K inhibition. Additionally, this compound is readily available and can be easily synthesized in the lab. However, there are also limitations to the use of this compound in lab experiments, including its potential for off-target effects and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for the use of 1-(6-Chloro-2-(4-morpholinyl)-2H-benzopyran-3-yl)ethanone in scientific research. One area of focus is the development of more potent and selective PI3K inhibitors that can be used as therapeutic agents for various diseases. Additionally, the use of this compound in combination with other drugs or therapies may enhance its efficacy and reduce potential side effects. Finally, the development of new animal models that can be used to study the effects of this compound in vivo may provide new insights into the role of PI3K in various biological processes.

Synthesis Methods

1-(6-Chloro-2-(4-morpholinyl)-2H-benzopyran-3-yl)ethanone can be synthesized using a multi-step process that involves the reaction of 2-amino-6-chlorobenzophenone with morpholine, followed by the reaction with ethyl chloroformate. The resulting intermediate is then reacted with 3,4-dihydro-2H-pyran to yield this compound. The purity of the synthesized compound can be confirmed using various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

1-(6-Chloro-2-(4-morpholinyl)-2H-benzopyran-3-yl)ethanone has been widely used in scientific research as a tool to investigate the role of PI3K in various biological processes. This compound has been shown to inhibit the activation of PI3K, which leads to the inhibition of downstream signaling pathways, such as the Akt/mTOR pathway. This compound has been used to study the role of PI3K in cell survival, apoptosis, and autophagy. Additionally, this compound has been used to investigate the role of PI3K in various disease models, such as cancer, diabetes, and neurodegenerative diseases.

Properties

122438-02-2

Molecular Formula

C15H16ClNO3

Molecular Weight

293.74 g/mol

IUPAC Name

1-(6-chloro-2-morpholin-4-yl-2H-chromen-3-yl)ethanone

InChI

InChI=1S/C15H16ClNO3/c1-10(18)13-9-11-8-12(16)2-3-14(11)20-15(13)17-4-6-19-7-5-17/h2-3,8-9,15H,4-7H2,1H3

InChI Key

GBRJDRVCPKCMBI-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC2=C(C=CC(=C2)Cl)OC1N3CCOCC3

Canonical SMILES

CC(=O)C1=CC2=C(C=CC(=C2)Cl)OC1N3CCOCC3

synonyms

1-(6-Chloro-2-(4-morpholinyl)-2H-benzopyran-3-yl)ethanone

Origin of Product

United States

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